molecular formula C27H23N3O4 B2447953 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 877657-25-5

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

Cat. No.: B2447953
CAS No.: 877657-25-5
M. Wt: 453.498
InChI Key: XLJOEBQIQIVUJL-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.498. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds such as 4-aminopyrrolo[2,3-d]pyrimidine and thieno[3,2-d]pyrimidin-4-amines have been reported to target Mycobacterium tuberculosis. Another related compound, pyrido[2,3-d]pyrimidin-7(8H)-ones, has been synthesized as a Threonine Tyrosine Kinase (TTK) inhibitor .

Mode of Action

Thieno[3,2-d]pyrimidin-4-amines, a related compound, has been reported to inhibit cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis . This suggests that the compound might interact with its targets by inhibiting their function, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The inhibition of cyt-bd by thieno[3,2-d]pyrimidin-4-amines suggests that the compound might affect the energy metabolism of Mycobacterium tuberculosis

Pharmacokinetics

A study on pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are similar compounds, predicted that most of the synthesized compounds have good pharmacokinetics properties .

Result of Action

The inhibition of cyt-bd by thieno[3,2-d]pyrimidin-4-amines suggests that the compound might disrupt the energy metabolism of Mycobacterium tuberculosis, potentially leading to cell death.

Properties

CAS No.

877657-25-5

Molecular Formula

C27H23N3O4

Molecular Weight

453.498

IUPAC Name

2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C27H23N3O4/c1-18-11-13-20(14-12-18)30-26(32)25-24(21-9-5-6-10-22(21)34-25)29(27(30)33)17-23(31)28-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,28,31)

InChI Key

XLJOEBQIQIVUJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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